3,5-Difluoro-2-iodobenzoic acid
Description
Properties
Molecular Formula |
C7H3F2IO2 |
|---|---|
Molecular Weight |
284.00 g/mol |
IUPAC Name |
3,5-difluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C7H3F2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
InChI Key |
UWTIWSCJIVFCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,5-difluoro-2-iodobenzoic acid typically involves:
- Introduction of fluorine atoms onto the benzene ring,
- Selective iodination at the 2-position,
- Installation or transformation of the carboxylic acid functionality.
The synthetic routes often start from appropriately substituted benzoic acid derivatives or their precursors, followed by halogenation and fluorination steps under controlled conditions.
Fluorination Techniques
Fluorination of aromatic compounds is challenging due to the strong C-F bond and the need for regioselectivity. Recent advances have utilized nucleophilic fluorination of hypervalent iodine(III) reagents such as 1-arylbenziodoxolones to introduce fluorine atoms selectively.
Ozerskaya et al. demonstrated a transition metal-free nucleophilic fluorination of 1-arylbenziodoxolones using cesium fluoride in dimethyl sulfoxide (DMSO), achieving high selectivity and yields for fluorobenzoic acids, including 2-fluoro-5-nitrobenzoic acid derivatives. This methodology can be adapted for difluoro substitution patterns by using appropriately substituted benziodoxolones.
Activation of the benziodoxolone reagents with trifluoroacetic acid improved yields by forming more reactive intermediates, although side products from radical decomposition were noted.
Iodination Methods
Selective iodination at the 2-position of fluorinated benzoic acids is achieved via electrophilic aromatic substitution or ipso-iododecarboxylation strategies.
A method reported by Jordan University of Science & Technology employs N-iodosuccinimide (NIS) in 1,2-dichloroethane under reflux with tungsten lamp irradiation to iodinate ortho-substituted benzoic acids, yielding iodinated products with good selectivity.
Another approach involves diazotization of amino-substituted intermediates followed by Sandmeyer-type iodination using cuprous chloride and sodium nitrite, as described in a Chinese patent for 2-chloro-5-iodobenzoic acid synthesis. This method could be adapted for fluorinated analogs by starting from 2-amino-3,5-difluorobenzoate esters.
Carboxylation and Hydrolysis Steps
Ester intermediates such as ethyl esters of halogenated benzoates are often hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous ethanol at 70–80 °C) to yield the corresponding carboxylic acids. Acidification then precipitates the desired benzoic acid derivative.
The hydrolysis step is critical for obtaining pure 3,5-difluoro-2-iodobenzoic acid and is typically followed by filtration and recrystallization to enhance purity.
Comparative Data Table of Preparation Steps
Research Discoveries and Insights
The use of hypervalent iodine reagents as fluorine sources represents a significant advancement in selective aromatic fluorination, offering mild and metal-free conditions.
Photochemical iodination with N-iodosuccinimide under tungsten lamp irradiation provides an efficient and selective route to iodinated benzoic acids, avoiding harsher conditions and over-iodination.
The Sandmeyer-type iodination via diazonium intermediates allows for regioselective introduction of iodine in the presence of other halogens (such as fluorine), facilitating the synthesis of multi-halogenated benzoic acids.
Careful control of reaction temperature, pH, and reagent addition rates is essential to maximize yields and minimize side reactions during diazotization and hydrolysis steps.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium reagents.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, such as 3,5-difluoro-2-iodoxybenzoic acid, using oxidizing agents like Oxone®.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts and boronic acids are typically used in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous solvents (e.g., diethyl ether or tetrahydrofuran) under inert atmosphere.
Oxidation: Oxone® in aqueous solution under mild conditions at room temperature.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like toluene or ethanol under reflux conditions.
Major Products Formed
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of hypervalent iodine compounds like 3,5-difluoro-2-iodoxybenzoic acid.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
3,5-Difluoro-2-iodobenzoic acid is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications, including its role as an intermediate in drug development, its utility in catalysis, and its potential in agricultural chemistry.
Drug Development
One of the primary applications of 3,5-difluoro-2-iodobenzoic acid is as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the development of various anticancer agents. For instance, it serves as a precursor for producing phenylaminobenzhydroxamic acid derivatives, which are known for their anticancer properties .
Table 1: Examples of Pharmaceutical Applications
| Compound Name | Application | Reference |
|---|---|---|
| Phenylaminobenzhydroxamic acid | Anticancer agent | |
| 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-5-(formyl or vinyl)benzoic acid | Anticancer agent |
Catalysis
3,5-Difluoro-2-iodobenzoic acid has also been explored as a catalyst in organic reactions. For example, it has been employed in hypervalent iodine-catalyzed C−H functionalization reactions, which are crucial for synthesizing complex organic molecules without the need for metal catalysts . This application highlights its role in promoting environmentally friendly synthetic methodologies.
Applications in Agricultural Chemistry
In addition to its medicinal applications, 3,5-difluoro-2-iodobenzoic acid can be utilized in the synthesis of agrochemicals. Its fluorinated structure can enhance the biological activity of herbicides and pesticides by improving their stability and efficacy against target organisms. The incorporation of fluorine atoms often leads to compounds with enhanced lipophilicity and bioavailability.
Case Study 1: Anticancer Drug Development
A notable case study involved the synthesis of a series of phenylaminobenzhydroxamic acids using 3,5-difluoro-2-iodobenzoic acid as an intermediate. Researchers demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications around the benzoic acid core to optimize therapeutic activity .
Case Study 2: Catalytic Applications
In another study focused on catalytic applications, 3,5-difluoro-2-iodobenzoic acid was used to facilitate C−H activation reactions leading to the formation of complex heterocycles. The results indicated that this compound could effectively promote reactions under mild conditions, making it an attractive option for synthetic chemists .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-iodobenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the iodine atom is oxidized to a higher oxidation state, forming hypervalent iodine compounds that can act as oxidizing agents in subsequent reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,5-difluoro-2-iodobenzoic acid with structurally related halogenated benzoic acids:
Key Observations:
- Substituent Effects: The position and type of halogen significantly alter physicochemical properties. For example, 4,5-difluoro-2-iodobenzoic acid has a higher density (2.1 g/cm³) compared to non-chlorinated analogs, likely due to increased molecular packing from fluorine’s electronegativity . Chlorine substitution (as in 3-chloro-2,4-difluoro-5-iodobenzoic acid) increases molecular weight and may enhance lipophilicity .
- Acidity: Electron-withdrawing groups (e.g., F, I) increase the acidity of the carboxylic acid group. 3,5-Difluoro-2-iodobenzoic acid is expected to be more acidic than non-halogenated benzoic acids (pKa ~4.2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
